molecular formula C7H4ClN3O2 B11760143 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11760143
M. Wt: 197.58 g/mol
InChI Key: YORRUVREDXXIDT-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with chlorine and nitro substituents at positions 3 and 6, respectively. The nitro group imparts strong electron-withdrawing properties, while the chlorine atom contributes to steric and electronic modulation. Its reactivity is influenced by the interplay of substituents and the fused ring system’s electron distribution.

Properties

IUPAC Name

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-9-6-1-4(11(12)13)2-10-7(5)6/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORRUVREDXXIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chloro-1H-pyrrolo[3,2-b]pyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

    Substitution: Products with various substituents replacing the chlorine atom.

    Reduction: 3-chloro-6-amino-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The exact pathways involved include the disruption of FGFR signaling, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Halogen-Substituted Analogs
  • 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1):

    • Structural Difference : Bromine replaces the nitro group at position 3.
    • Impact : Bromine’s larger atomic radius increases steric hindrance compared to chlorine. It also alters electrophilic substitution patterns due to weaker electronegativity (2.96 vs. 3.16 for Cl). Safety data indicate higher reactivity in halogenated analogs, necessitating stringent handling protocols .
    • Application : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1021339-19-4):

    • Structural Difference : Lacks the nitro group at position 6.
    • Impact : The absence of the nitro group reduces electron deficiency, enhancing nucleophilic aromatic substitution (NAS) feasibility. Purity levels (97%) and commercial availability make it a versatile intermediate .
2.2. Functional Group Variants
  • 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid (CAS 112766-32-2):

    • Structural Difference : A carboxylic acid replaces the nitro and chlorine groups.
    • Impact : Introduces pH-dependent solubility and hydrogen-bonding capacity. The carboxylic acid enables conjugation with amines or alcohols, expanding utility in prodrug design .
  • 5-Aryl-3-Nitro-pyrrolo[2,3-b]pyridines (e.g., 5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine):

    • Structural Difference : Positional isomerism ([2,3-b] vs. [3,2-b] ring fusion) shifts substituent orientation.
    • Impact : Alters π-π stacking interactions and binding affinity in kinase inhibition. Synthesis via Suzuki coupling (96% yield) demonstrates scalability .
2.3. Reduced and Saturated Analogs
  • 6-Chloro-2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (CAS 2055840-67-8):
    • Structural Difference : Partial saturation of the pyrrole ring.
    • Impact : Enhanced solubility in polar solvents due to reduced aromaticity. The dihydro structure may improve metabolic stability in vivo .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine Cl (C3), NO₂ (C6) C₇H₄ClN₃O₂ 213.58 High electrophilicity, moderate solubility N/A (Target)
3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine Br (C3), Cl (C6) C₇H₄BrClN₂ 261.48 Reactive halogen, SDS-compliant handling
6-Chloro-1H-pyrrolo[3,2-b]pyridine Cl (C6) C₇H₅ClN₂ 168.60 NAS-active, 97% purity
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid COOH (C6) C₈H₆N₂O₂ 178.15 pH-sensitive solubility
5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine NO₂ (C3), Ph (C5) C₁₃H₉N₃O₂ 263.23 Cross-coupling scaffold, 96% yield

Biological Activity

3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine framework with a chlorine atom at the 3-position and a nitro group at the 6-position. This unique substitution pattern contributes to its reactivity and selectivity towards various biological targets.

PropertyValue
Molecular FormulaC7_7H5_5ClN2_2O2_2
Molecular Weight186.58 g/mol
Functional GroupsNitro (–NO2_2), Chloro (–Cl)

The biological activity of this compound primarily involves its interaction with protein kinases , which are crucial in regulating cell proliferation and apoptosis. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells, enhancing its potential as an anticancer agent .

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For example:

  • In Vitro Studies : Preliminary studies demonstrated that this compound could inhibit the proliferation of cancer cells such as breast and ovarian cancer lines, with IC50_{50} values indicating significant potency against these cells .

Case Studies

  • Breast Cancer Cell Lines : In studies involving breast cancer cell lines (e.g., 4T1), treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
  • Ovarian Cancer Models : The compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other pyrrolopyridine derivatives highlight its unique properties:

CompoundAnticancer ActivityMechanism of Action
This compoundHighKinase inhibition
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridineModerateApoptosis induction
6-Chloro-1H-pyrrolo[3,2-c]pyridineLowUnknown

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